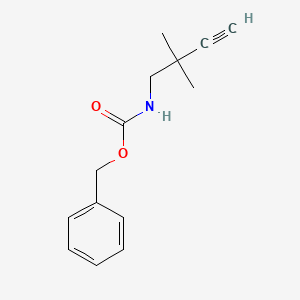![molecular formula C19H22N2O4S B15297697 Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a methoxy-substituted tetrahydronaphthalene moiety, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the methoxy-substituted tetrahydronaphthalene moiety: This step involves the alkylation of the thiazole intermediate with a suitable methoxy-substituted tetrahydronaphthalene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the ester can yield an alcohol.
Applications De Recherche Scientifique
Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions of thiazole-containing compounds with biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy-substituted tetrahydronaphthalene moiety are key structural features that enable these interactions. The compound may act by inhibiting or activating these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar in having an ethyl ester and methoxy group but differs in the core structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Shares the methoxy-substituted tetrahydronaphthalene moiety but has a different functional group.
Uniqueness
Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, methoxy-substituted tetrahydronaphthalene moiety, and ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C19H22N2O4S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-18(23)16-11-26-19(20-16)21-17(22)10-13-6-4-5-12-9-14(24-2)7-8-15(12)13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,21,22) |
Clé InChI |
VIAWHYWWGIKRKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2CCCC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)

![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

nitrosoamine](/img/structure/B15297695.png)


